molecular formula C25H24N2O2S2 B2743061 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 954600-39-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2743061
CAS No.: 954600-39-6
M. Wt: 448.6
InChI Key: LLYKLSRTZVYOIG-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound featuring a unique structure that combines elements of isoquinoline, thiophene, and naphthalene sulfonamide. This compound’s multifaceted structure contributes to its versatility in various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving:

  • Formation of the isoquinoline derivative: : This involves the hydrogenation of isoquinoline derivatives under specific conditions.

  • Introduction of the thiophene ring: : Typically, a palladium-catalyzed cross-coupling reaction is employed to introduce the thiophene moiety.

  • Sulfonamide formation: : Naphthalene-1-sulfonyl chloride reacts with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production often scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow synthesis might be employed for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: : Possible through agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly achieved with reducing agents such as lithium aluminium hydride.

  • Substitution: : The thiophene and isoquinoline rings can be sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogenation agents, alkylating agents.

Major Products

Oxidation often leads to the formation of sulfoxides and sulfones, while reduction can produce amines and altered heterocyclic rings. Substitution reactions typically yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, it serves as a building block for more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile precursor.

Biology

The compound has shown potential in biochemical studies due to its structural features that mimic natural biological molecules.

Medicine

It is investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents targeting specific pathways in diseases.

Industry

Used in material science, particularly in developing specialized polymers and as intermediates in dye production.

Mechanism of Action

Effects and Pathways

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide interacts with cellular receptors, potentially inhibiting or activating specific molecular pathways. Its sulfonamide group is often crucial for binding to enzymes or receptors, altering their activity.

Molecular Targets

It targets proteins involved in signal transduction, metabolic pathways, and gene expression regulation. The interaction with these targets often involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and heterocyclic groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanamine

Uniqueness

Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide's combination of naphthalene, thiophene, and sulfonamide groups imparts unique chemical reactivity and biological activity. This makes it particularly valuable in fields that require precise interaction with complex biological systems or materials with specific chemical properties.

This compound's unique structural characteristics and versatile applications make it a significant subject of study in various scientific domains. How's that for a deep dive?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S2/c28-31(29,25-11-5-9-20-7-3-4-10-23(20)25)26-16-24(22-13-15-30-18-22)27-14-12-19-6-1-2-8-21(19)17-27/h1-11,13,15,18,24,26H,12,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYKLSRTZVYOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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